2-Methyldecahydroquinoxaline
Description
Historical Context of Quinoxaline (B1680401) and Decahydroquinoxaline (B1602541) Research
The story of quinoxaline chemistry begins in 1884 with the pioneering work of German chemists Korner and Hinsberg, who first synthesized the parent aromatic compound, quinoxaline, through the condensation of ortho-phenylenediamine with glyoxal. Early research primarily focused on understanding the fundamental structure and reactivity of this novel heterocyclic system. However, the mid-20th century marked a turning point as the biological activities of quinoxaline derivatives, such as the antibiotics echinomycin (B1671085) and actinoleutin, were discovered in the 1950s.
The development of catalytic hydrogenation techniques during this era opened the door to exploring the fully saturated analogues of aromatic heterocycles, leading to the discovery of decahydroquinoxalines. Early synthetic approaches involved the direct hydrogenation of quinoxaline or its partially reduced intermediates using various metal catalysts. These investigations quickly revealed the stereochemical complexity of these systems, with different isomers being accessible depending on the chosen reaction conditions and catalysts. The isolation and characterization of specific isomers, including the various forms of decahydroquinoxaline, were greatly advanced by the advent of sophisticated analytical methods like nuclear magnetic resonance (NMR) spectroscopy and chromatography.
Structural Framework and Nomenclature of Decahydroquinoxalines
Decahydroquinoxalines are bicyclic compounds featuring a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring, with all double bonds of the parent quinoxaline structure being fully saturated. The systematic nomenclature for these compounds follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The prefix "decahydro-" signifies the addition of ten hydrogen atoms to the quinoxaline core.
The stereochemistry of decahydroquinoxalines is a key aspect of their structure, arising from the chiral centers at the bridgehead carbons and any substituted positions. This leads to the possibility of various stereoisomers, which can be designated using descriptors such as cis and trans to indicate the relative orientation of substituents at the ring junction. Further specificity in naming is achieved using the Cahn-Ingold-Prelog (CIP) priority rules to assign absolute configurations (R/S) to each stereocenter. wikipedia.orguou.ac.in
For instance, the specific compound of interest in this article, 2-methyldecahydroquinoxaline, possesses chiral centers that give rise to multiple diastereomers and enantiomers. One notable stereoisomer is (2R,4aS,8aS*)-2-methyldecahydroquinoxaline, where the asterisks indicate the relative stereochemistry. thieme-connect.de
Contemporary Significance of Saturated Nitrogen Heterocycles in Advanced Chemical Synthesis
In recent decades, there has been a paradigm shift in medicinal chemistry and materials science, with a growing emphasis on molecules possessing three-dimensional structures. researchgate.netnih.govfrontiersin.org Saturated nitrogen heterocycles, such as decahydroquinoxalines, are at the forefront of this trend. researchgate.netacs.org Unlike their flat, aromatic counterparts, saturated heterocycles offer a greater degree of spatial complexity, which can lead to improved pharmacological properties. researchgate.netnih.gov
The incorporation of saturated N-heterocycles into drug candidates often results in enhanced aqueous solubility, reduced toxicity of metabolites, and the potential for greater target selectivity due to the precise spatial arrangement of functional groups. researchgate.net These characteristics are increasingly sought after in the development of new therapeutic agents. researchgate.netnih.gov Furthermore, the diverse reactivity of saturated nitrogen heterocycles makes them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures. numberanalytics.comopenmedicinalchemistryjournal.com Their applications span a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com
Detailed Research Findings on this compound
The synthesis and characterization of this compound have been the subject of specific research efforts, particularly in the context of developing efficient and stereoselective catalytic methods.
One of the most notable synthetic routes to this compound involves the N-alkylation of 1,2-diaminocyclohexane with a three-carbon building block. A prominent example is the reaction of trans-cyclohexane-1,2-diamine with propane-1,2-diol, catalyzed by an iridium complex, {Ir(Cp)Cl2}2. thieme-connect.de This reaction has been shown to produce (2R,4aS,8aS)-2-methyldecahydroquinoxaline in high yield. thieme-connect.de
Interestingly, the choice of solvent plays a crucial role in the stereoselectivity of this transformation. When the reaction is conducted in toluene (B28343) at 110°C, a diastereomeric ratio of 3:1 is observed with an 87% yield. thieme-connect.de However, switching to water as the solvent at 100°C dramatically improves the diastereoselectivity to greater than 20:1, affording the desired product in an excellent 98% yield. thieme-connect.de
A similar and highly atom-economical synthesis utilizes glycerol (B35011), a renewable and readily available C3 source, as the alkylating agent for 1,2-diaminocyclohexane. rsc.org This reaction, also catalyzed by [Cp*IrCl2]2 in water, yields a mixture of this compound and hexahydro-1H-benzimidazole. rsc.orgresearchgate.net The proposed mechanism involves the initial dehydrogenation of the secondary hydroxyl group of glycerol by the iridium catalyst. rsc.org
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. For the related stereoisomer, (2S,4aR,8aR)-2-methyldecahydroquinoxaline, the following 1H-NMR data has been reported in CDCl3: δ 1.02 (3H, d, J = 6.3 Hz), 1.10-1.49 (6H, m), 1.62-1.80 (4H, m), 2.14-2.22 (1H, m), 2.24-2.33 (1H, m), 2.44 (1H, dd, J = 10.3, 11.7 Hz), 2.80-2.91 (1H, m), 2.94 (1H, dd, J = 2.8, 11.7 Hz). google.com Mass spectrometry has also been used to confirm the identity of this compound derivatives. figshare.com
Table 1: Synthesis of (2R,4aS,8aS*)-2-Methyldecahydroquinoxaline
| Reactants | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) | Reference |
| trans-cyclohexane-1,2-diamine, propane-1,2-diol | {Ir(Cp)Cl2}2 | Toluene | 110 | 3:1 | 87 | thieme-connect.de |
| trans-cyclohexane-1,2-diamine, propane-1,2-diol | {Ir(Cp)Cl2}2 | Water | 100 | >20:1 | 98 | thieme-connect.de |
| 1,2-diaminocyclohexane, glycerol | [Cp*IrCl2]2 | Water | - | - | - | rsc.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUISLARRBYSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698599 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98951-18-9 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Investigations and Conformational Analysis
Isomerism in 2-Methyldecahydroquinoxaline
The structure of this compound, with its fused saturated rings and a substituent, gives rise to multiple forms of isomerism.
Geometric isomerism in this compound arises from the relative orientation of the substituents on the fused ring system. wikipedia.org Specifically, it concerns the spatial relationship between the methyl group at the C2 position and the hydrogen atom at the C4a bridgehead position, as well as the relationship between the two bridgehead hydrogens at C4a and C8a. The prefixes "cis" and "trans" are used to describe whether these groups are on the same side or on opposite sides of the ring system's plane. wikipedia.orgkhanacademy.org
Trans-isomer : In the trans-conformation, the bridgehead hydrogens are on opposite sides, leading to a more linear and rigid molecular structure.
The stereochemical assignment of these isomers is typically determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons, particularly those at the stereocenters, provide definitive information about their relative orientations.
| Isomer Type | Key Feature | Expected Structural Characteristic |
| Cis-Isomer | Bridgehead hydrogens (at C4a and C8a) are on the same side of the ring system. | A bent or folded overall molecular shape. |
| Trans-Isomer | Bridgehead hydrogens (at C4a and C8a) are on opposite sides of the ring system. | A more planar and extended molecular shape. |
The this compound molecule is inherently chiral due to the presence of multiple stereogenic centers, including C2, C4a, and C8a. nih.gov This chirality means the molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. nih.gov For a specific geometric isomer (e.g., cis-2-methyldecahydroquinoxaline), a pair of enantiomers exists.
The determination of chiral purity, or enantiomeric excess (ee), is crucial in asymmetric synthesis. mdpi.com This is typically accomplished through techniques that can differentiate between enantiomers, such as:
Chiral High-Performance Liquid Chromatography (HPLC) : Using a chiral stationary phase, the two enantiomers can be separated and quantified. nih.gov
NMR Spectroscopy with Chiral Shift Reagents : These reagents form temporary diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum.
Conformational Dynamics and Stability
The saturated six-membered rings of the decahydroquinoxaline (B1602541) system are not static; they undergo dynamic conformational changes. utdallas.edu
The methyl group at the C2 position significantly influences the conformational equilibrium. In a chair conformation, a substituent can occupy either an axial or an equatorial position. utdallas.edu
Equatorial Position : The methyl group points away from the main ring structure, resulting in minimal steric hindrance.
Axial Position : The methyl group points vertically, leading to steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). utdallas.edu
Due to these steric interactions, the conformation where the methyl group is in the equatorial position is significantly more stable. The energy difference between the axial and equatorial conformers is known as the "A-value." For a methyl group on a cyclohexane (B81311) ring, this value is approximately 1.74 kcal/mol, which heavily favors the equatorial position at equilibrium. utdallas.edu
| Substituent Position | Steric Interactions | Relative Stability |
| Equatorial | Minimal | More Stable (Favored) |
| Axial | Significant 1,3-diaxial strain | Less Stable (Disfavored) |
Chiral Auxiliaries and Inducers in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. Chiral diamines and their derivatives are effective auxiliaries in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net
Given its rigid chiral structure, this compound and its derivatives have the potential to be used as chiral auxiliaries or ligands in asymmetric catalysis. nih.govrsc.org By coordinating to a metal center or by being attached to a reactant, the defined stereochemistry of the decahydroquinoxaline backbone can direct an incoming reagent to attack one face of the molecule preferentially over the other. This facial bias induces the formation of one enantiomer of the product in excess. Although specific, widespread applications of this compound itself as a commercial auxiliary are not extensively documented, its structural motif is representative of the class of chiral diamines used for stereocontrol in the synthesis of enantiomerically pure compounds. nih.govresearchgate.net
Stereochemical Implications in Reaction Mechanisms
The stereochemistry of this compound is not a static feature but rather a dynamic one that dictates the trajectory and outcome of its chemical transformations. The conformational preferences of the decahydroquinoxaline ring system, coupled with the stereochemistry at the C2 position, govern the accessibility of reactants to the molecule's reactive sites, thereby influencing the stereoselectivity of the reaction.
The synthesis of this compound and its derivatives often proceeds via the reduction of the corresponding aromatic quinoxaline (B1680401) precursor. The stereochemical outcome of this reduction is highly dependent on the reaction conditions, including the choice of catalyst and hydrogen source. For instance, the asymmetric hydrogenation of 2-methylquinoxaline (B147225) can lead to the formation of specific stereoisomers of the corresponding tetrahydroquinoxaline, a direct precursor to this compound. The use of chiral catalysts, such as rhodium-thiourea complexes, has been shown to provide high enantioselectivity in this transformation. The nature of the solvent and the presence of additives can also significantly impact the stereochemical course of the reaction.
The conformational equilibrium of the decahydroquinoxaline ring system, which is analogous to that of decalin, involves cis- and trans-fused isomers, each of which can exist in various chair-chair, boat-chair, and boat-boat conformations. The methyl group at the C2 position will preferentially occupy an equatorial position to minimize steric strain, a factor that significantly influences the reactivity of the molecule.
In reactions where this compound acts as a reactant, its pre-existing stereocenters can direct the stereochemical outcome of the transformation. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. For example, in the alkylation of the nitrogen atoms, the approach of the electrophile will be sterically hindered on one face of the molecule due to the orientation of the methyl group and the conformation of the fused rings. This steric hindrance will favor the formation of one diastereomer over the other.
A comprehensive understanding of the stereochemical implications in the reaction mechanisms of this compound is crucial for the rational design of synthetic routes to stereochemically pure derivatives. Such derivatives are of interest in various fields, including medicinal chemistry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.
Table 1: Influence of Reaction Conditions on the Asymmetric Hydrogenation of 2-Methylquinoxaline
| Entry | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(cod)Cl]₂ / Chiral Ligand A | Toluene (B28343) | >99 | 95 |
| 2 | [Rh(cod)Cl]₂ / Chiral Ligand B | Methanol | 98 | 88 |
| 3 | [Ir(cod)Cl]₂ / Chiral Ligand C | Dichloromethane | >99 | 92 |
| 4 | Ru(OAc)₂ / Chiral Ligand D | Ethanol | 95 | 75 |
This table presents hypothetical data based on typical results found in the literature for asymmetric hydrogenations of similar substrates to illustrate the impact of different catalytic systems and solvents on the stereochemical outcome of the reaction.
Derivatization and Structural Modification Strategies
Functionalization of the Decahydroquinoxaline (B1602541) Scaffold
The functionalization of the decahydroquinoxaline scaffold is a key strategy to modulate its properties. The nitrogen atoms within the ring system are primary sites for derivatization, allowing for the introduction of a variety of functional groups. One common approach involves the acylation or sulfonylation of the secondary amine groups. For instance, the synthesis of novel κ-opioid receptor agonists has been achieved through the structural modification of the amine and arylacetamide portions of the decahydroquinoxaline pharmacophore. nih.gov
Another strategy for functionalizing the scaffold involves the modification of its aromatic precursors, such as quinoxaline (B1680401) or quinoxaline-2-ones, followed by reduction to the saturated decahydroquinoxaline system. For example, quinoxaline derivatives can be functionalized to introduce sulfonamide groups, which can then be carried through a reduction process to yield the corresponding substituted decahydroquinoxalines. mdpi.com This indirect method expands the range of functional groups that can be incorporated into the final saturated ring system.
The table below summarizes some common functionalization reactions applied to the decahydroquinoxaline scaffold or its precursors.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Acylation | Acyl chlorides or anhydrides, base | Amide |
| N-Sulfonylation | Sulfonyl chlorides, base | Sulfonamide |
| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl |
| Buchwald-Hartwig Amination (on precursor) | Aryl halides, palladium catalyst, base | N-Aryl |
Introduction of Diverse Substituents onto the Ring System
The introduction of a wide variety of substituents onto the decahydroquinoxaline ring system is crucial for exploring structure-activity relationships. Synthetic methodologies have been developed to produce highly substituted cis-decahydroquinolines, which serve as core structures for various pharmacologically active compounds. nih.gov These methods often start from substituted cyclohexene (B86901) precursors, allowing for the controlled placement of substituents on the carbocyclic portion of the molecule.
The synthesis of enantiomerically pure decahydroquinoxalines has also been a focus, enabling the introduction of diverse substituents in a stereocontrolled manner. nih.gov This has been particularly important in the development of potent and selective κ-opioid receptor agonists, where modifications to the arylacetamide and amine moieties have led to compounds with fine-tuned pharmacological profiles. nih.gov
Furthermore, the synthesis of polyhydroquinoline derivatives, which are related precursors, showcases a broad scope for substituent introduction through multi-component reactions like the Hantzsch synthesis. nih.govnih.gov These approaches allow for the variation of aldehydes, β-ketoesters, and other components to generate a library of compounds with diverse substitution patterns on the quinoline (B57606) ring, which can then be hydrogenated to the corresponding decahydroquinoxalines.
The following table provides examples of diverse substituents that have been incorporated into the decahydroquinoxaline ring system or its precursors.
| Substituent Type | Example | Method of Introduction |
| Alkyl | Methyl, Ethyl | Grignard reaction on precursor, reduction |
| Aryl | Phenyl, Substituted Phenyl | Suzuki or Stille coupling on precursor |
| Halogen | Fluoro, Chloro, Bromo | Electrophilic halogenation of precursor |
| Hydroxyl | -OH | Oxidation of C-H bond, reduction of ketone |
| Amine | -NH₂, -NHR, -NR₂ | Nucleophilic substitution, reductive amination |
Regioselectivity in Functionalization and Derivatization
Controlling the regioselectivity of functionalization is a critical aspect of synthesizing specific isomers of substituted 2-methyldecahydroquinoxaline. The majority of regioselective strategies are applied to the aromatic precursors, quinoline or quinoxaline, before the reduction to the fully saturated system. Direct C-H functionalization of the quinoline ring using transition metal catalysis is a powerful tool for introducing substituents at specific positions. mdpi.comsemanticscholar.orgnih.govscilit.com The inherent directing effect of the nitrogen atom in the quinoline ring often guides the functionalization to the C2 and C8 positions. mdpi.com
For dihydroquinoxalin-2-ones, a related heterocyclic system, regioselective synthesis can be achieved by carefully choosing the reaction conditions and starting materials. For example, the cyclocondensation of unsymmetrically substituted o-phenylenediamines can lead to specific regioisomers. nih.gov By controlling the synthetic route to the precursor, one can dictate the substitution pattern of the resulting decahydroquinoxaline.
The choice of synthetic strategy for the precursor quinoline ring, such as the Combes, Friedländer, or Knorr reactions, can also determine the initial placement of substituents, thereby ensuring the desired regiochemistry in the final saturated product. semanticscholar.org
The table below illustrates the regioselective functionalization of quinoline as a precursor to substituted decahydroquinoxalines.
| Position | Method | Catalyst/Reagent |
| C2 | C-H Arylation | Palladium catalyst |
| C3 | Heck Reaction | Palladium catalyst |
| C4 | Minisci Reaction | Radical initiator |
| C8 | C-H Alkenylation | Rhodium catalyst |
Synthesis of Poly- and Macro-Decahydroquinoxaline Systems
The synthesis of "poly-decahydroquinoxaline" systems, in the context of this discussion, refers to poly-substituted decahydroquinoxalines rather than polymeric chains. The creation of these highly functionalized molecules relies on the synthetic strategies discussed in the previous sections, where multiple substituents are introduced in a controlled manner. The Hantzsch synthesis of polyhydroquinolines is a prime example of a multi-component reaction that can generate highly substituted quinoline cores in a single step, which can then be reduced. nih.govnih.govresearchgate.net
The incorporation of the this compound scaffold into larger macrocyclic structures represents a more advanced derivatization strategy. While specific examples of macrocycles containing this exact moiety are not prevalent in the literature, general methods for macrocyclization could be applied. nih.govnih.govcam.ac.uk These strategies often involve the synthesis of linear precursors containing reactive functional groups at both ends, which can then be cyclized under high-dilution conditions.
Potential strategies for the synthesis of macrocycles incorporating the this compound unit could include:
Ring-closing metathesis (RCM): A linear precursor with terminal alkene functionalities on substituents attached to the decahydroquinoxaline core could be cyclized using a Grubbs catalyst.
Macrolactamization: A precursor with an amine on one substituent and a carboxylic acid on another could be cyclized to form a large lactam ring.
Click chemistry: An azide (B81097) and an alkyne group on different substituents could be reacted to form a triazole-containing macrocycle.
These approaches would allow for the creation of novel and complex molecular architectures with potentially unique properties and biological activities.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of organic molecules. Through-bond and through-space correlations provide detailed information about the relative orientation of atoms within the molecular structure. For 2-methyldecahydroquinoxaline, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments would be employed to establish the relative configuration of its stereocenters.
The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (number of protons). The chemical shifts of the protons, particularly those on the stereogenic carbons, would offer clues about their local electronic environment and spatial arrangement.
The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the decahydropyrazine and cyclohexane (B81311) rings, along with the methyl group, would be indicative of their substitution and hybridization state.
Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle.
Correlation Spectroscopy (COSY): This experiment would identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework, including the connectivity of quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for stereochemical elucidation as they detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.eduacdlabs.com For this compound, NOESY or ROESY correlations would reveal the relative orientation of the methyl group and the protons on the stereogenic centers of the fused ring system, thereby establishing the cis or trans relationship between substituents and the conformation of the rings. researchgate.netresearchgate.net
A hypothetical set of NMR data for a diastereomer of this compound is presented in the table below to illustrate the type of information that would be obtained.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY/ROESY Correlations |
| 2 | 58.2 | 3.15 | m | - | H-3a, H-9a, CH₃ |
| 3 | 45.8 | 2.90 (eq), 2.65 (ax) | m | - | H-2, H-4a |
| 4a | 55.1 | 2.80 | m | - | H-5, H-9 |
| 5 | 28.9 | 1.80, 1.45 | m | - | H-4a, H-6 |
| 6 | 25.5 | 1.75, 1.30 | m | - | H-5, H-7 |
| 7 | 25.5 | 1.70, 1.25 | m | - | H-6, H-8 |
| 8 | 28.9 | 1.85, 1.50 | m | - | H-7, H-8a |
| 8a | 54.3 | 2.75 | m | - | H-8, H-9 |
| 9 | 46.2 | 2.95 (eq), 2.70 (ax) | m | - | H-8a, H-9a |
| 9a | 60.3 | 3.05 | m | - | H-2, H-9 |
| CH₃ | 18.5 | 1.20 | d | 6.5 | H-2 |
This is a hypothetical data table for illustrative purposes.
Single-Crystal X-Ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute configuration. nist.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, from which a detailed molecular structure can be reconstructed.
For a chiral molecule like this compound, if an enantiomerically pure sample can be crystallized, X-ray diffraction can determine the absolute configuration of all stereogenic centers. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct.
The process would involve:
Growing a high-quality single crystal of an enantiomerically pure sample of this compound.
Collecting the X-ray diffraction data at a specific temperature (often low temperature to minimize thermal vibrations).
Solving and refining the crystal structure to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Determining the absolute configuration by calculating the Flack parameter.
A hypothetical table of crystallographic data for this compound is provided below.
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀N₂ |
| Formula Weight | 180.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 12.789 |
| V (ų) | 1087.5 |
| Z | 4 |
| ρcalc (g/cm³) | 1.101 |
| Flack Parameter | 0.05(7) |
This is a hypothetical data table for illustrative purposes.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemicalbook.com It is a powerful tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org
For this compound, a high-resolution mass spectrometry (HRMS) analysis would be used to determine its exact molecular formula. The experimentally measured mass would be compared to the calculated mass for the chemical formula C₁₁H₂₀N₂, providing a high degree of confidence in the elemental composition.
Electron Ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation pattern can be characteristic of the molecule's structure. Plausible fragmentation pathways for this compound could include:
Loss of the methyl group (M - 15) to give a fragment at m/z 165.
Cleavage of the C-C bonds in the cyclohexane ring, leading to a series of hydrocarbon fragments.
Ring-opening of the decahydropyrazine ring followed by further fragmentation.
A hypothetical table of mass spectrometry data for this compound is presented below.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 180 | 45 | [C₁₁H₂₀N₂]⁺ (Molecular Ion) |
| 165 | 100 | [M - CH₃]⁺ |
| 137 | 30 | [M - C₃H₇]⁺ |
| 96 | 65 | [C₆H₁₀N]⁺ |
| 82 | 55 | [C₅H₈N]⁺ |
This is a hypothetical data table for illustrative purposes.
Spectroscopic Analysis of Chiral Properties (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. harvard.edu This technique is particularly useful for studying the stereochemical features of chiral compounds. researchgate.net
An enantiomerically pure sample of this compound would be expected to exhibit a CD spectrum. The spectrum is a plot of the difference in molar absorption (Δε) or ellipticity (θ) versus wavelength. The presence of positive or negative peaks, known as Cotton effects, in the CD spectrum is a direct consequence of the molecule's chirality.
The CD spectrum of one enantiomer of this compound would be a mirror image of the spectrum of its corresponding enantiomer. This "mirror-image" relationship provides a definitive way to distinguish between enantiomers. While CD spectroscopy alone may not be sufficient to determine the absolute configuration without comparison to a known standard or theoretical calculations, it is a powerful tool for confirming the enantiomeric nature of a sample and for studying conformational changes in solution. nih.gov
A hypothetical table summarizing the key features of a CD spectrum for an enantiomer of this compound is provided below.
| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Type of Cotton Effect |
| 235 | +2.5 | Positive |
| 210 | -1.8 | Negative |
This is a hypothetical data table for illustrative purposes.
Theoretical and Computational Studies
Density Functional Theory (DFT) Analysis of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netdntb.gov.ua It allows for the calculation of various molecular properties, including optimized geometry, electronic energies, and descriptors of chemical reactivity. researchgate.netnih.gov For a molecule like 2-methyldecahydroquinoxaline, a DFT analysis would typically begin with geometry optimization to find the lowest energy conformation of the molecule.
From the optimized structure, a range of reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactive nature. dntb.gov.ua
Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, MESP analysis would identify the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding its interaction with other chemical species.
Table 1: Key Parameters from a Hypothetical DFT Analysis of this compound
| Parameter | Description | Hypothetical Value/Information |
| Optimized Geometry | The most stable 3D arrangement of atoms. | Would reveal the preferred chair/boat conformations of the cyclohexane (B81311) ring and the conformation of the methyl group. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. The nitrogen lone pairs would likely contribute significantly. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Provides insight into the molecule's chemical stability and reactivity. |
| MESP Analysis | Maps of electrostatic potential on the electron density surface. | Would show negative potential around the nitrogen atoms, indicating nucleophilic character. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. montclair.edu
For this compound, MD simulations would be invaluable for exploring its conformational flexibility. The decahydropyrazine and cyclohexane rings can adopt various chair, boat, and twist-boat conformations. The presence of the methyl group adds another layer of complexity. MD simulations can track the transitions between these different conformations and determine their relative populations at a given temperature. This provides a dynamic picture of the molecule's structure that is not captured by static geometry optimization. researchgate.net
Key analyses from an MD simulation would include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. The simulations could also be used to calculate the potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angles defining ring puckering, to quantify the energy barriers between different conformations.
Prediction of Stereochemical Outcomes and Reaction Pathways
Computational chemistry plays a crucial role in predicting the stereochemical outcomes of chemical reactions. By modeling the transition states of different reaction pathways, it is possible to determine which pathway is energetically favored and, therefore, which stereoisomer is likely to be the major product.
For reactions involving this compound, such as N-alkylation or reactions at the carbon backbone, computational methods could be used to model the approach of a reactant. By calculating the energies of the transition states leading to different stereoisomeric products, a prediction of the reaction's stereoselectivity can be made. This is particularly important for molecules with multiple stereocenters, like this compound.
The prediction of reaction pathways often involves locating transition states and calculating activation energies. Quantum mechanical methods, such as DFT, are typically employed for this purpose. By mapping out the potential energy surface for a given reaction, chemists can gain a detailed understanding of the reaction mechanism and identify the factors that control its outcome.
Quantum Mechanical (QM) Processing and Energy Minimization
Quantum Mechanical (QM) processing encompasses a range of methods, including DFT and ab initio techniques, that are used to calculate the electronic structure and energy of a molecule. Energy minimization, also known as geometry optimization, is a fundamental application of these methods. It involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
For this compound, QM energy minimization would be the first step in any theoretical study. This process yields the most stable three-dimensional structure of the molecule, from which all other properties are calculated. The accuracy of the energy minimization depends on the level of theory and the basis set used in the calculation.
In addition to finding the global energy minimum, QM methods can also be used to locate local minima and transition states. This information is essential for understanding the molecule's conformational isomers and the energy barriers that separate them. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the chemically active part of a larger system is treated with a high level of QM theory, while the rest of the system is modeled using more computationally efficient molecular mechanics force fields.
Applications in Non Biological Chemical Processes
Role as Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the 2-Methyldecahydroquinoxaline scaffold possess lone pairs of electrons, making them potential coordination sites for metal centers. This characteristic suggests that this compound and its derivatives could serve as ligands in coordination chemistry, forming stable complexes with various transition metals. Such complexes are central to both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , chiral derivatives of this compound could be synthesized and employed as ligands for asymmetric catalysis. The rigid, chair-like conformation of the decahydropyrazine ring, coupled with the stereocenter at the 2-position, could provide a well-defined chiral environment around a metal catalyst. This could enable high enantioselectivity in a variety of organic transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of such catalysts remains a promising area for future research.
In the realm of heterogeneous catalysis , this compound could be immobilized onto solid supports, such as silica, alumina, or polymers. These supported ligands could then be used to prepare solid-phase catalysts. The advantages of heterogeneous catalysts include ease of separation from the reaction mixture and the potential for catalyst recycling, which are crucial for developing sustainable and cost-effective chemical processes. The robust nature of the saturated ring system of this compound would likely impart significant stability to such catalysts, making them suitable for use under a range of reaction conditions.
While specific studies on this compound are limited, the broader field of N-heterocyclic ligands is well-established, with numerous examples of their successful application in catalysis.
Integration into Polymeric Materials
The bifunctional nature of the decahydroquinoxaline (B1602541) core, possessing two secondary amine groups, presents opportunities for its integration into polymeric materials. This compound can be envisioned as a monomer or a cross-linking agent in the synthesis of various polymers.
For instance, it could react with dicarboxylic acids or their derivatives to form polyamides . The incorporation of the rigid, non-planar this compound unit into the polymer backbone would be expected to influence the material's thermal and mechanical properties. It could potentially enhance the glass transition temperature and improve dimensional stability compared to polyamides derived from linear diamines.
Similarly, reaction with diisocyanates could yield polyureas , while reaction with diepoxides could lead to the formation of epoxy resins . In these applications, the this compound moiety would act as a curing or hardening agent, imparting specific properties to the final thermoset material. The presence of the methyl group could also subtly modify the solubility and processing characteristics of the resulting polymers.
While a related compound, 2-Methyldecahydroquinoline, has been noted for its use as a monomer in the production of specialty polymers, specific research into the polymerization of this compound is yet to be extensively reported.
Precursors for Advanced Organic Synthesis Beyond Pharmaceutical Targets
Beyond its potential direct applications, this compound serves as a versatile scaffold for the synthesis of more complex molecular architectures that are not necessarily aimed at biological targets. The presence of two secondary amine functionalities allows for selective N-functionalization, providing a platform for the construction of diverse molecular frameworks.
For example, the diamine structure can be used to template the synthesis of macrocycles and cage-like molecules. By reacting this compound with suitable electrophilic linkers, it is possible to construct elaborate three-dimensional structures with defined cavities and functionalities. These molecules could have applications in host-guest chemistry, molecular recognition, and as components of supramolecular assemblies.
Moreover, the stereochemistry of this compound can be exploited in the synthesis of chiral auxiliaries or building blocks for asymmetric synthesis. The inherent chirality of the molecule can be used to control the stereochemical outcome of reactions at remote positions, enabling the synthesis of enantiomerically pure complex molecules for applications in materials science and agrochemicals. The broader class of organic building blocks is fundamental to the modular assembly of complex molecular architectures.
The following table summarizes the potential applications of this compound in non-biological chemical processes:
| Application Area | Specific Role of this compound | Potential Outcome/Advantage |
| Homogeneous Catalysis | Chiral Ligand | High enantioselectivity in asymmetric reactions. |
| Heterogeneous Catalysis | Immobilized Ligand on Solid Support | Easy catalyst separation and recyclability. |
| Polymer Chemistry | Monomer or Cross-linking Agent | Enhanced thermal and mechanical properties of polyamides, polyureas, and epoxy resins. |
| Optical/Electronic Materials | Scaffold for Functional Molecules | Development of novel materials for OLEDs, sensors, and organic semiconductors. |
| Advanced Organic Synthesis | Synthetic Precursor/Building Block | Access to complex macrocycles, cage compounds, and chiral auxiliaries. |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-Methyldecahydroquinoxaline to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions, analogous to methods for related quinoxalines. For example, glyoxylic acid and diamine precursors may be used under controlled pH and temperature to optimize cyclization . Purification steps (e.g., column chromatography or recrystallization) are critical to isolate the decahydroquinoxaline framework, as impurities from incomplete hydrogenation or side reactions can complicate characterization. Reaction monitoring via TLC or HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- NMR : H and C NMR can identify methyl group positions (δ ~1.2–1.5 ppm for CH) and the decahydroquinoxaline backbone (e.g., axial/equatorial proton splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., m/z 180.174 for CHN) and fragmentation patterns.
- IR : Absence of carbonyl peaks (if starting from non-oxidized precursors) validates successful hydrogenation .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to elucidate the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model chair-boat transitions in the decahydroquinoxaline ring. Compare computed H NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to validate dominant conformers. Molecular dynamics simulations (e.g., in GROMACS) further assess solvent effects on stability .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound across studies?
- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, temperature) using differential scanning calorimetry (DSC) to measure enthalpy changes. Reconcile discrepancies by replicating studies under standardized protocols (e.g., IUPAC guidelines) and applying multivariate statistical analysis to isolate variables like catalyst choice or pressure effects .
Q. How should researchers design experiments to investigate the stereoelectronic effects of the methyl group on this compound’s reactivity?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with methyl substituents at different positions (e.g., 3-methyl vs. 6-methyl) and compare reaction kinetics in nucleophilic substitutions.
- Electron Density Mapping : Use X-ray crystallography to visualize steric hindrance and Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions .
Q. What methodologies are recommended for analyzing degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring identifies degradation products. Isotopic labeling (e.g., C-methyl groups) traces bond cleavage sites. Radical scavengers (e.g., BHT) can distinguish between auto-oxidation and photolytic pathways .
Data Analysis & Reporting
Q. How should conflicting spectroscopic data (e.g., unexpected coupling constants in NMR) be interpreted during structural elucidation?
- Methodological Answer : Re-examine sample purity via HPLC and rule out solvent artifacts. Use 2D NMR (COSY, NOESY) to confirm through-space interactions. If contradictions persist, consider dynamic processes (e.g., ring flipping) and variable-temperature NMR to probe conformational exchange .
Q. What statistical approaches are appropriate for validating reproducibility in synthetic yields of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
